4-(Aminomethyl)pyrrolidin-2-one

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 4-(Aminomethyl)pyrrolidin-2-one derivatives and related compounds involves multiple steps, including asymmetric synthesis routes from trans-4-hydroxy-L-proline leading to diastereoisomers with significant biological activity as glycosidase inhibitors (Curtis et al., 2007). Facile synthesis methods have also been developed for N-acylated, O-alkylated pyrrolin-2-ones, showcasing the compound's versatility (Hosseini et al., 2006).

Molecular Structure Analysis

The compound's structure has been a subject of interest, with studies focusing on the synthesis and structural characterization, such as the synthesis of beta-foldamers containing pyrrolidin-2-one rings, which demonstrated the compound's ability to form stable helical structures (Menegazzo et al., 2006).

Chemical Reactions and Properties

4-(Aminomethyl)pyrrolidin-2-one is central to various chemical reactions, including multi-component tether catalysis one-pot protocols for synthesizing highly functionalized derivatives through cascade reactions accompanied by decarboxylation (Li et al., 2019). This showcases the compound's reactivity and utility in constructing complex molecules.

Physical Properties Analysis

The physical properties of derivatives of 4-(Aminomethyl)pyrrolidin-2-one, such as solubility and thermal stability, are crucial for their application in material science and drug design. For example, novel polyimides derived from related monomers exhibited good solubility, high thermal stability, and hydrophobicity, indicating the compound's potential in developing advanced materials (Huang et al., 2017).

Chemical Properties Analysis

The chemical properties, such as reactivity towards different synthetic routes and the ability to form stable structures with diverse functionalities, highlight the compound's versatility. The synthesis of 4-functionalized pyridine-based ligands incorporating aminomethyl groups emphasizes the compound's role in forming terdentate ligands for metal ions, further underlining its chemical utility (Vermonden et al., 2003).

Applications De Recherche Scientifique

-

Drug Discovery

- Field : Medicinal Chemistry

- Application : Pyrrolidine ring and its derivatives, including pyrrolidine-2-one, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases . They are used to efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase the three-dimensional (3D) coverage due to the non-planarity of the ring .

- Methods : The review discusses the synthetic strategies used, including ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or functionalization of preformed pyrrolidine rings .

- Results : The review reports bioactive molecules with target selectivity characterized by the pyrrolidine ring and its derivatives .

-

Antiarrhythmic Activity

- Field : Pharmacology

- Application : Pyrrolidin-2-one derivatives have shown affinity for α1-adrenergic receptors. The blockade of α1-adrenoceptor may play a role in restoring normal sinus rhythm .

- Methods : The study assessed the influence on sodium, calcium, potassium channels, and β1-adrenergic receptors to investigate the mechanism of action of a novel pyrrolidin-2-one derivative S-75 .

- Results : The compound showed prophylactic antiarrhythmic activity in the adrenaline-induced arrhythmia, but no significant activity in the model of aconitine- or calcium chloride-induced arrhythmia .

-

Synthesis of Alkaloids and Unusual β-amino acids

-

Design of New Molecules

- Field : Medicinal Chemistry

- Application : The design of new molecules started by studying the binding conformation of bicyclic sulfonamide 15, which showed excellent potency towards RORγt (12 nM) but suffered from undesirable activity against pregnane X receptor (PXR, EC 50 =144 nM, Ymax =100%), which upregulates proteins involved in the detoxification and clearance of foreign toxic substances from the body .

- Results : Only a few compounds, namely 95a (benzo[4,5]imidazo[1,2-a]pyridine), 95b ((4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene)ethanenitrile), 95c ((4-fluorophenyl)-acrylonitrile), and 95d (benzo[f]chromen-3-one) (Fig. 21), exhibited a slight improved activity compared to doxorubicin (IC 50 = 68.6 μM), with IC 50 values of 49.11, 48.01, 49.78 and 49.27 .

-

Synthesis of Various Alkaloids

-

Synthesis of Unusual β-amino acids

-

Design of New Molecules

- Field : Medicinal Chemistry

- Application : The design of new molecules started by studying the binding conformation of bicyclic sulfonamide 15, which showed excellent potency towards RORγt (12 nM) but suffered from undesirable activity against pregnane X receptor (PXR, EC 50 =144 nM, Ymax =100%), which upregulates proteins involved in the detoxification and clearance of foreign toxic substances from the body .

- Results : Only a few compounds, namely 95a (benzo[4,5]imidazo[1,2-a]pyridine), 95b ((4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene)ethanenitrile), 95c ((4-fluorophenyl)-acrylonitrile), and 95d (benzo[f]chromen-3-one) (Fig. 21), exhibited a slight improved activity compared to doxorubicin (IC 50 = 68.6 μM), with IC 50 values of 49.11, 48.01, 49.78 and 49.27 .

-

Synthesis of Various Alkaloids

-

Synthesis of Unusual β-amino acids

Orientations Futures

The pyrrolidine ring, including 4-(Aminomethyl)pyrrolidin-2-one, is a versatile scaffold for novel biologically active compounds . Future research could focus on the design of new pyrrolidine compounds with different biological profiles . This could involve exploring different synthetic strategies and investigating the influence of steric factors on biological activity .

Propriétés

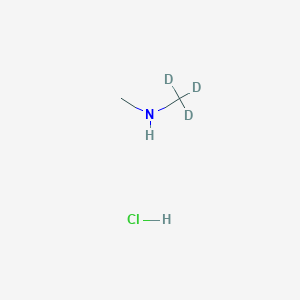

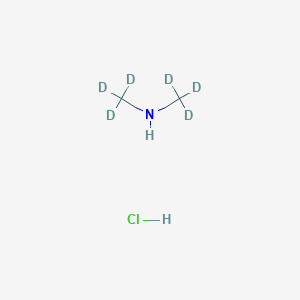

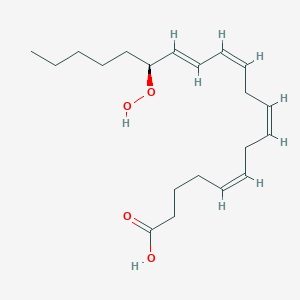

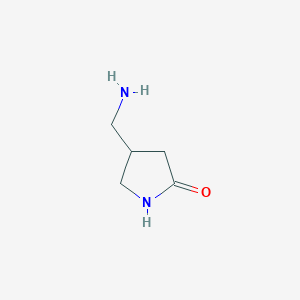

IUPAC Name |

4-(aminomethyl)pyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O/c6-2-4-1-5(8)7-3-4/h4H,1-3,6H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXFBWVRKVAEOPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CNC1=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90599599 | |

| Record name | 4-(Aminomethyl)pyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90599599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Aminomethyl)pyrrolidin-2-one | |

CAS RN |

676627-00-2 | |

| Record name | 4-(Aminomethyl)pyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90599599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(aminomethyl)pyrrolidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.